molecular formula C10H18INO3 B8216247 4-Boc-2-(iodomethyl)-morpholine

4-Boc-2-(iodomethyl)-morpholine

Cat. No.: B8216247
M. Wt: 327.16 g/mol
InChI Key: BEWMJKMDJPFZAN-UHFFFAOYSA-N
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Description

4-Boc-2-(iodomethyl)-morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodomethyl substituent on the morpholine ring

Preparation Methods

The synthesis of 4-Boc-2-(iodomethyl)-morpholine typically involves the following steps:

    Protection of Morpholine: The morpholine ring is first protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting morpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Iodomethylation: The protected morpholine is then subjected to iodomethylation. This can be done using iodomethane (CH3I) in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Chemical Reactions Analysis

4-Boc-2-(iodomethyl)-morpholine undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of corresponding substituted products.

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide (H2O2) can convert the iodomethyl group to a hydroxymethyl group.

Scientific Research Applications

4-Boc-2-(iodomethyl)-morpholine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Bioconjugation: The iodomethyl group can be used for bioconjugation reactions, allowing the attachment of various biomolecules to the morpholine ring.

Mechanism of Action

The mechanism of action of 4-Boc-2-(iodomethyl)-morpholine depends on its specific application. In medicinal chemistry, it may act as a prodrug or a reactive intermediate that undergoes further transformations in the body. The Boc group provides protection during synthetic steps and is removed under physiological conditions to release the active compound. The iodomethyl group can participate in covalent bonding with biological targets, such as proteins or nucleic acids, leading to the desired therapeutic effect.

Comparison with Similar Compounds

4-Boc-2-(iodomethyl)-morpholine can be compared with other similar compounds, such as:

    4-Boc-2-methyl-morpholine: This compound lacks the iodomethyl group and is used as a protecting group in organic synthesis.

    4-Boc-2-hydroxymethyl-morpholine: This compound has a hydroxymethyl group instead of an iodomethyl group and is used in the synthesis of various pharmaceuticals.

    4-Boc-2-chloromethyl-morpholine: This compound has a chloromethyl group and is used in similar applications as the iodomethyl derivative but with different reactivity.

Properties

IUPAC Name

tert-butyl 2-(iodomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWMJKMDJPFZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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